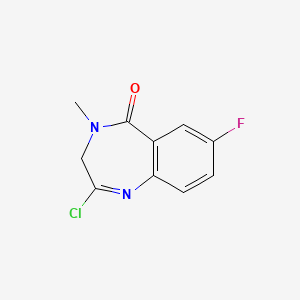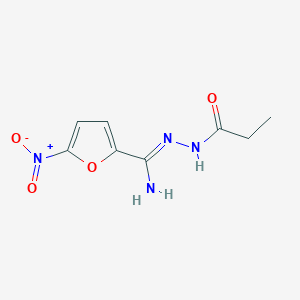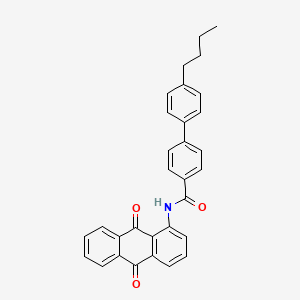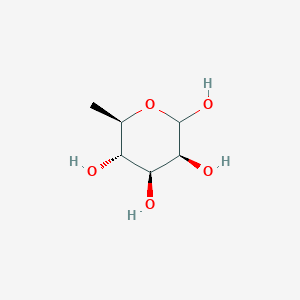
D-rhamnopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-rhamnopyranose is a naturally occurring deoxy sugar with the molecular formula C6H12O5. It is a six-carbon monosaccharide that is a component of many natural glycosides. This compound is also known as 6-deoxy-D-mannopyranose and is commonly found in plants, bacteria, and fungi. This compound plays a crucial role in various biological processes and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-rhamnopyranose can be achieved through several methods. One common approach involves the glycosylation of mannose derivatives. For example, 4-methoxyphenyl 2-O-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside can be synthesized and then converted to this compound through a series of reactions involving benzoylation and deprotection . The reaction conditions typically involve the use of solvents like dichloromethane and acetonitrile, and reagents such as sulfuric acid and sodium sulfate for purification.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Lactobacillus species can be used to produce this compound from glucose or other sugars through enzymatic pathways. These processes are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
D-rhamnopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form rhamnonic acid using oxidizing agents like nitric acid.
Reduction: Reduction of this compound can yield rhamnitol, a sugar alcohol.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and acetic anhydride for acetylation. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include rhamnonic acid, rhamnitol, and various acetylated derivatives. These products have diverse applications in research and industry.
Wissenschaftliche Forschungsanwendungen
D-rhamnopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: this compound is a component of bacterial cell walls and plays a role in cell signaling and recognition.
Medicine: It is used in the development of antibiotics and other pharmaceuticals due to its role in bacterial cell wall synthesis.
Industry: This compound derivatives are used in the food and beverage industry as flavor enhancers and sweeteners
Wirkmechanismus
The mechanism of action of D-rhamnopyranose involves its interaction with specific enzymes and receptors in biological systems. For example, in bacteria, this compound is a substrate for enzymes involved in cell wall synthesis. These enzymes catalyze the incorporation of this compound into the peptidoglycan layer, which is essential for bacterial cell wall integrity . The molecular targets and pathways involved include glycosyltransferases and other carbohydrate-active enzymes.
Vergleich Mit ähnlichen Verbindungen
D-rhamnopyranose can be compared with other similar deoxy sugars such as L-rhamnose and D-fucose:
L-rhamnose: Similar to this compound, L-rhamnose is a deoxy sugar found in nature. it has a different stereochemistry, which affects its biological activity and applications.
D-fucose: Another deoxy sugar, D-fucose, shares structural similarities with this compound but differs in the position of the deoxy group. This difference leads to distinct chemical properties and biological functions.
The uniqueness of this compound lies in its specific role in bacterial cell wall synthesis and its diverse applications in various fields .
Eigenschaften
CAS-Nummer |
45864-36-6 |
|---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m1/s1 |
InChI-Schlüssel |
SHZGCJCMOBCMKK-QTVWNMPRSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)


![ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B14160540.png)


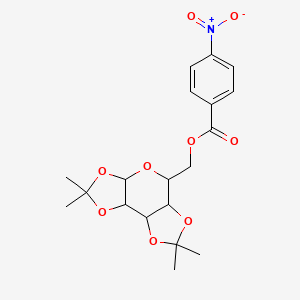
![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)

